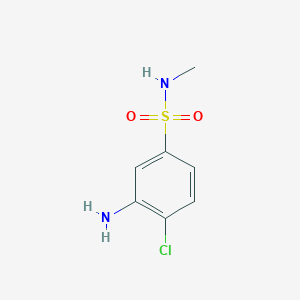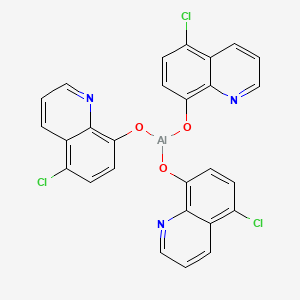
Aluminum 5-chloro-8-hydroxyquin-olinate
Vue d'ensemble
Description
Aluminum 5-chloro-8-hydroxyquin-olinate: is a coordination compound formed by the reaction of aluminum ions with 5-chloro-8-hydroxyquinoline. This compound is known for its luminescent properties and has found applications in various fields, including organic light-emitting diodes (OLEDs) and as a chelating agent in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 5-chloro-8-hydroxyquin-olinate typically involves the reaction of aluminum salts (such as aluminum chloride) with 5-chloro-8-hydroxyquinoline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete reaction and formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum 5-chloro-8-hydroxyquin-olinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can lead to various substituted quinoline compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, aluminum 5-chloro-8-hydroxyquin-olinate is used as a chelating agent for the detection and quantification of metal ions. Its luminescent properties make it valuable in the development of sensors and analytical techniques .
Biology and Medicine: It can be used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as an emissive material due to its luminescent properties .
Mécanisme D'action
The mechanism of action of aluminum 5-chloro-8-hydroxyquin-olinate involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific application. For example, in OLEDs, the compound’s luminescent properties are utilized to emit light when an electric current is applied .
Comparaison Avec Des Composés Similaires
Aluminum 8-hydroxyquin-olinate: Similar to aluminum 5-chloro-8-hydroxyquin-olinate but without the chlorine substitution.
Zinc 8-hydroxyquin-olinate: Another metal complex with similar chelating properties but different metal ion.
Copper 8-hydroxyquin-olinate: Similar structure but with copper as the central metal ion.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and luminescent properties. This makes it particularly valuable in applications where specific luminescent characteristics are required .
Propriétés
IUPAC Name |
tris[(5-chloroquinolin-8-yl)oxy]alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWGZVGKDPGDJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15AlCl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


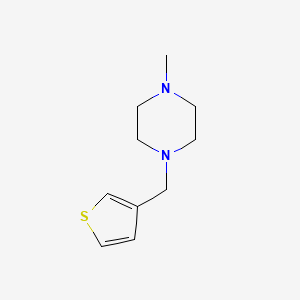
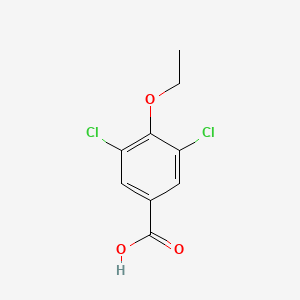
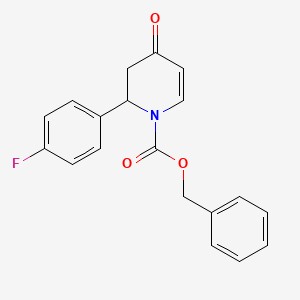
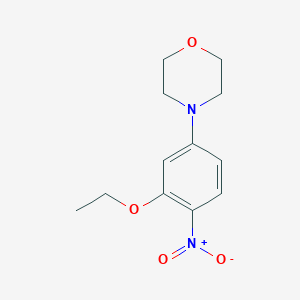
![7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3136330.png)
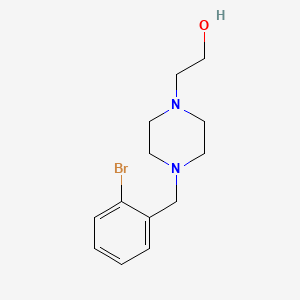
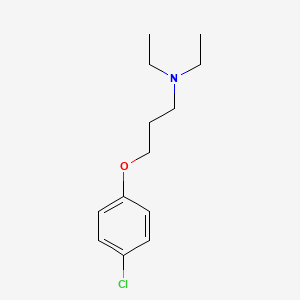
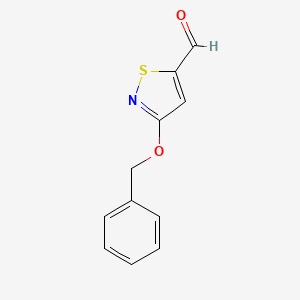


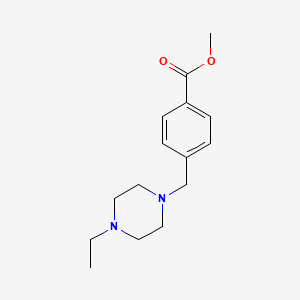
![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)
![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)
